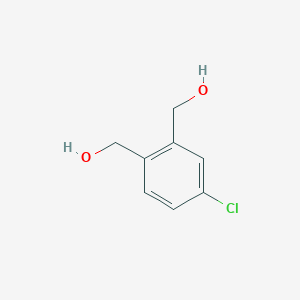

(4-Chloro-1,2-phenylene)dimethanol

Descripción general

Descripción

(4-Chloro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H9ClO2. It is a white to yellow solid that is used in various fields such as medical research, environmental research, and industrial research . The compound is characterized by the presence of a chlorine atom and two hydroxyl groups attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1,2-phenylene)dimethanol can be achieved through several methods. One common method involves the reduction of 4-chlorophthalic anhydride using lithium aluminum hydride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for an extended period, followed by quenching with water and sodium hydroxide .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-1,2-phenylene)dimethanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield 4-chlorobenzaldehyde or 4-chlorobenzoic acid .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, (4-Chloro-1,2-phenylene)dimethanol serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to create a diverse array of derivatives that can be utilized in further synthetic pathways. The compound's reactivity makes it a valuable tool in organic synthesis.

Biology

In biological research, this compound is used as a substrate in biochemical assays. It has been studied for its interactions with enzymes and its role in enzyme-catalyzed reactions. For instance, research has indicated that this compound can affect protein aggregation and has implications for understanding genotoxicity . Such studies are essential for elucidating the biochemical pathways influenced by halogenated compounds.

Medicine

The pharmaceutical applications of this compound are notable. It acts as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents. Its derivatives have shown potential in developing new therapeutic agents, highlighting its significance in medicinal chemistry.

Industrial Applications

In industrial contexts, this compound is utilized in producing polymers and resins. Its chemical structure allows it to serve as a building block for creating materials with specific properties suitable for various applications in manufacturing and materials science.

Case Study 1: Enzyme Interaction Studies

Research conducted on the interaction between this compound and human serum albumin (HSA) demonstrated its potential role in inducing structural perturbations leading to protein aggregation. This study utilized techniques such as molecular dynamics simulations and high-performance liquid chromatography (HPLC) to analyze the effects on HSA stability and aggregation behavior .

Case Study 2: Pharmaceutical Development

In another study focusing on drug development, derivatives of this compound were synthesized to evaluate their antiviral activities. The findings indicated promising results for certain derivatives against viral targets, showcasing the compound's utility in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of (4-Chloro-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their activity. The chlorine atom can also participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (4-Chloro-1,2-phenylene)dimethanol include:

- 4-Chlorobenzyl alcohol

- 4-Chlorophenol

- 4-Chlorobenzaldehyde

Uniqueness

What sets this compound apart from these similar compounds is the presence of two hydroxyl groups, which provide additional sites for chemical reactions and interactions. This makes it a versatile intermediate in various synthetic pathways and applications .

Actividad Biológica

(4-Chloro-1,2-phenylene)dimethanol, also known as 4-chloro-o-phenylenediamine (4-Cl-o-PD), is a compound that has garnered attention due to its biological activity, particularly in the context of its use in hair dyes and its associated toxicity. This article explores the compound's biological effects, mechanisms of action, and implications for health based on recent research findings.

Overview of Biological Activity

4-Chloro-o-phenylenediamine is primarily recognized for its role as an intermediate in the production of hair dyes. However, its biological activity extends beyond this application, revealing significant genotoxic and carcinogenic potential. Studies indicate that 4-Cl-o-PD can induce structural changes in proteins and DNA damage, leading to various adverse cellular outcomes.

Key Findings

- Genotoxicity : Research has demonstrated that 4-Cl-o-PD induces DNA damage and apoptosis in various cell lines. For instance, it was shown to cause significant apoptotic effects in Mardin-Darby canine kidney cells through the activation of caspases, which are crucial mediators of apoptosis .

- Protein Interaction : The compound interacts with human serum albumin (HSA), leading to structural perturbations. Molecular dynamics simulations and spectroscopic analyses have confirmed that 4-Cl-o-PD modifies HSA, contributing to fibrillar aggregate formation. These aggregates are implicated in neurodegenerative diseases due to their potential to disrupt normal cellular functions .

- Carcinogenic Potential : Long-term studies have indicated that exposure to 4-Cl-o-PD is associated with an increased risk of various cancers, including bladder carcinoma and hepatocellular carcinoma in animal models . The compound has been classified as a mutagen due to its ability to induce mutations in bacterial assays.

The biological activity of 4-chloro-o-phenylenediamine can be attributed to several mechanisms:

- DNA Damage : The compound has been shown to cause G:C > T:A transversions, a specific type of mutation that can lead to carcinogenesis .

- Protein Misfolding : By modifying key amino acid residues in proteins such as HSA, 4-Cl-o-PD promotes misfolding and aggregation, which are critical factors in the development of diseases like Alzheimer's .

- Induction of Apoptosis : Activation of apoptotic pathways via caspase activation leads to cell death, which can be detrimental when it occurs excessively or inappropriately .

Data Tables

The following table summarizes key studies on the biological effects of 4-chloro-o-phenylenediamine:

Case Studies

Several case studies highlight the impact of 4-chloro-o-phenylenediamine on human health:

- Occupational Exposure : Hairdressers using products containing 4-Cl-o-PD have been found to have elevated risks for bladder cancer due to prolonged exposure during hair dye application .

- Epidemiological Studies : Epidemiological data indicate a correlation between frequent use of hair dyes containing 4-Cl-o-PD and increased incidence of hematological malignancies among users .

Q & A

Q. Basic: What are the established synthetic routes for (4-Chloro-1,2-phenylene)dimethanol, and what critical parameters influence yield?

Answer:

The compound can be synthesized via hydrolysis of halogenated precursors. For example, (3,6-dibromo-1,2-phenylene)dimethanol was prepared by reacting 1,4-dibromo-2,3-bis(bromomethyl)benzene with NaOH in water at room temperature . Key parameters include:

- Halogen source : Use of N-bromosuccinimide (NBS) for bromination, though chloro derivatives may require alternative halogenating agents.

- Reaction conditions : Controlled hydrolysis under mild alkaline conditions to avoid over-oxidation.

- Purification : Slow evaporation of a chloroform-methanol (5:1) solution yields crystals suitable for X-ray diffraction.

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : Proton chemical shifts (δ) in DMSO-d₆ reveal hydroxyl groups (~5.0 ppm) and aromatic protons (6.8–7.5 ppm). Carbon NMR identifies methylene (C-O) and aromatic carbons .

- UV-Vis Spectroscopy : Absorption peaks at ~270–300 nm (π→π* transitions) confirm conjugation in the aromatic system .

- IR Spectroscopy : O-H stretching (~3200–3400 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) are diagnostic.

Q. Basic: How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals:

- Hydrogen bonding : Intra- and intermolecular O-H⋯O bonds form 1D chains parallel to the [010] direction.

- C-H⋯π interactions : Adjacent chains link via aromatic interactions (C-H⋯centroid distance: ~3.01 Å) .

- Packing : Hydrogen-bonded layers stabilize the structure, critical for predicting solubility and stability .

Q. Advanced: How does this compound function as a ligand in coordination chemistry?

Answer:

The compound acts as a precursor for Schiff base ligands. For example:

- Fe(III) complexes : React with 2,2′-((1E,1′E)-(4-chloro-1,2-phenylene)bis(azanylylidene))bis(4-bromophenol) to form tetradentate chelates. These complexes exhibit antimicrobial activity (IC₅₀: 48 µg/mL against cancer cells) and antioxidant properties (DPPH assay) .

- Methodology : Characterize complexes via CHN analysis, magnetic susceptibility, and DFT geometry optimization (B3LYP/6-31G(d)) .

Q. Advanced: What computational approaches are used to analyze the electronic structure of this compound derivatives?

Answer:

- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis sets optimize geometry, HOMO-LUMO gaps, and Mulliken charges to predict reactivity .

- Molecular Docking : Study interactions with biological targets (e.g., COVID-19 protease PDB:6lu7) using AutoDock Vina. Binding energies correlate with experimental antimicrobial efficacy .

Q. Advanced: How do intermolecular forces in halogenated phenylene dimethanol derivatives affect material properties?

Answer:

- Halogen Effects : Chloro vs. bromo substituents alter hydrogen-bond strength and lattice packing. Bromo derivatives exhibit stronger C-Br⋯O interactions, increasing thermal stability .

- Hydrogen-Bond Networks : O-H⋯O bonds in (3,6-dibromo-1,2-phenylene)dimethanol form 2D layers, influencing melting points and solubility .

Q. Data Contradiction: How can discrepancies in synthetic yields of halogenated dimethanol derivatives be resolved?

Answer:

- Source of Variability : Competing side reactions (e.g., over-halogenation) and solvent polarity (e.g., CCl₄ vs. H₂O) impact yields.

- Mitigation : Optimize stoichiometry (NBS:substrate ratio) and use radical initiators (e.g., benzoyl peroxide) for controlled halogenation .

Q. Advanced: What role does this compound play in designing hydrogen-bonded polymers?

Answer:

- Supramolecular Assembly : The compound’s hydroxyl groups template 1D polymeric chains via O-H⋯O bonds.

- Applications : Potential for proton-conducting materials or porous frameworks by modifying substituents .

Q. Basic: What are the stability considerations for handling this compound in experimental settings?

Answer:

- Storage : Protect from moisture (hygroscopic) and light to prevent decomposition.

- Safety : Use inert atmospheres during synthesis to avoid oxidation byproducts.

Q. Advanced: How is the antioxidant activity of metal complexes derived from this compound quantified?

Answer:

- DPPH Assay : Measure radical scavenging activity at 517 nm. CPBSFe complexes show ~80% inhibition (vs. Vitamin C at 85%) .

- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Propiedades

IUPAC Name |

[4-chloro-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSFSTVKMONOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447597 | |

| Record name | 1,2-Benzenedimethanol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110706-49-5 | |

| Record name | 1,2-Benzenedimethanol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.